molecular formula C19H17N3O4 B11035733 8-methoxy-6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one

8-methoxy-6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11035733
M. Wt: 351.4 g/mol
InChI Key: IZDGKRWSTLFZAZ-UHFFFAOYSA-N
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Description

8-methoxy-6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a pyrazole ring and substituted with methoxy groups. The presence of these functional groups and the heterocyclic structure makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, including the formation of the benzoxazine and pyrazole rings. One common method involves the condensation of 4-methoxyphenylhydrazine with an appropriate benzoxazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction can produce methoxybenzyl alcohols.

Scientific Research Applications

8-methoxy-6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-methoxy-6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-6-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of both benzoxazine and pyrazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

8-methoxy-6-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C19H17N3O4/c1-24-13-5-3-11(4-6-13)18-14(9-20-22-18)12-7-15-19(16(8-12)25-2)26-10-17(23)21-15/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

IZDGKRWSTLFZAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C3=CC4=C(C(=C3)OC)OCC(=O)N4

Origin of Product

United States

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